molecular formula C10H5ClN2O4S2 B5966769 5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5966769
M. Wt: 316.7 g/mol
InChI Key: ARPSXTYRZVEFHB-UQCOIBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidinone derivative, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anticancer effects through the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can modulate various biochemical and physiological processes. For example, this compound can reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which makes it a valuable tool for studying various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of analogs with improved solubility and bioavailability. Another potential direction is the investigation of the compound's effects on other signaling pathways and biological processes. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its potential use in clinical settings.

Synthesis Methods

The synthesis of 5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to yield the thiazolidinone product. The reaction can be carried out in various solvents, including ethanol, methanol, and water.

Scientific Research Applications

5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.
Another area of research is the anticancer activity of this compound. In vitro studies have demonstrated that 5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O4S2/c11-5-1-4(8(14)6(3-5)13(16)17)2-7-9(15)12-10(18)19-7/h1-3,14H,(H,12,15,18)/b7-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPSXTYRZVEFHB-UQCOIBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=C2C(=O)NC(=S)S2)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=C\2/C(=O)NC(=S)S2)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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